N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-(3-fluorophenyl)morpholine-4-carboxamide
Description
N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-(3-fluorophenyl)morpholine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a pyrazole moiety, and a fluorophenyl group, which contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-(3-fluorophenyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O2/c1-12(16-10-22(3)21-13(16)2)20-18(24)23-7-8-25-17(11-23)14-5-4-6-15(19)9-14/h4-6,9-10,12,17H,7-8,11H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSGRQDAMGJDRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(C)NC(=O)N2CCOC(C2)C3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-(3-fluorophenyl)morpholine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole moiety: This can be achieved by reacting 1,3-dimethyl-4-pyrazolecarboxylic acid with an appropriate alkylating agent under basic conditions.
Attachment of the fluorophenyl group: The pyrazole intermediate is then coupled with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired fluorophenyl-pyrazole intermediate.
Formation of the morpholine ring: The final step involves the reaction of the fluorophenyl-pyrazole intermediate with morpholine-4-carboxylic acid under dehydrating conditions, such as using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-(3-fluorophenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-(3-fluorophenyl)morpholine-4-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-(3-fluorophenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing downstream signaling pathways.
Interacting with nucleic acids: Affecting gene expression and protein synthesis.
Disrupting cellular processes: Such as cell division or apoptosis, leading to potential therapeutic effects in cancer treatment.
Comparison with Similar Compounds
N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-(3-fluorophenyl)morpholine-4-carboxamide can be compared with other similar compounds, such as:
N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-(4-fluorophenyl)morpholine-4-carboxamide: Differing by the position of the fluorine atom on the phenyl ring.
N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-(3-chlorophenyl)morpholine-4-carboxamide: Differing by the substitution of fluorine with chlorine.
N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-(3-methylphenyl)morpholine-4-carboxamide: Differing by the substitution of fluorine with a methyl group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
